2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide

Description

IUPAC Nomenclature and Structural Isomerism

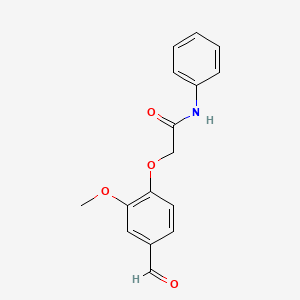

The compound 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide derives its systematic name from the IUPAC guidelines for substituted aromatic ethers and amides. The parent structure is acetamide , with a phenyl group attached to the nitrogen atom and a phenoxy substituent at the alpha-carbon of the acetamide chain. The phenoxy group is further substituted with a methoxy group at position 2 and a formyl group at position 4 (fig. 1).

Structural isomerism in this molecule arises from possible positional variations of the methoxy and formyl groups on the phenoxy ring. For instance, isomers could exist where the methoxy group occupies position 3 or 5 instead of 2, or where the formyl group is located at position 3 or 5 instead of 4. However, the synthetic routes described in the literature predominantly yield the 4-formyl-2-methoxy configuration due to steric and electronic directing effects during electrophilic substitution reactions. Additionally, geometric isomerism is absent due to the absence of double bonds or restricted rotation in the amide group under standard conditions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₆H₁₅NO₄ , as confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis. The molecular weight is 285.30 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 16 | 12.01 | 192.16 |

| H | 15 | 1.008 | 15.12 |

| N | 1 | 14.01 | 14.01 |

| O | 4 | 16.00 | 64.00 |

| Total | 285.29 |

The degree of unsaturation is calculated as:

$$

\text{Degree of Unsaturation} = \frac{2C + 2 - H - X + N}{2} = \frac{(2 \times 16) + 2 - 15 - 0 + 1}{2} = 10

$$

This indicates the presence of two aromatic rings (contributing 8 degrees) and one double bond each from the formyl and amide groups (contributing 2 degrees).

Spectroscopic Fingerprinting (IR, NMR, MS)

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹) and their assignments are summarized below:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1705 | C=O stretch (formyl group) |

| 1660 | C=O stretch (amide group) |

| 1590, 1500 | C=C aromatic stretching |

| 1250 | C-O-C stretch (ether linkage) |

| 2830, 2730 | C-H stretch (formyl group) |

| 3300 | N-H stretch (amide, weak due to resonance) |

The absence of peaks near 3200–3500 cm⁻¹ for free -NH groups confirms resonance stabilization of the amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.82 | s | 1H | Formyl proton (CHO) |

| 8.20 | br s | 1H | Amide NH (exchangeable) |

| 7.50–7.20 | m | 5H | Phenyl ring protons (C₆H₅) |

| 7.10 | d (J=8.4 Hz) | 1H | Aromatic proton at C6 |

| 6.90 | dd (J=8.4, 2.0 Hz) | 1H | Aromatic proton at C5 |

| 6.80 | d (J=2.0 Hz) | 1H | Aromatic proton at C3 |

| 4.60 | s | 2H | Methylene protons (OCH₂CO) |

| 3.85 | s | 3H | Methoxy protons (OCH₃) |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 190.5 | Formyl carbonyl (CHO) |

| 165.2 | Amide carbonyl (CONH) |

| 159.8 | Oxygenated aromatic carbon (C2-OCH₃) |

| 152.1 | Oxygenated aromatic carbon (C4-OCH₂) |

| 130.5–116.0 | Aromatic carbons (phenoxy and phenyl rings) |

| 56.1 | Methoxy carbon (OCH₃) |

| 42.3 | Methylene carbon (OCH₂CO) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 285 [M]⁺, consistent with the molecular formula C₁₆H₁₅NO₄. Key fragmentation pathways include:

- Loss of formyl group : m/z 257 [M – CHO]⁺

- Cleavage of the ether linkage : m/z 135 (phenoxy fragment) and m/z 150 (N-phenylacetamide fragment)

- Alpha-cleavage near the amide : m/z 106 (C₆H₅NH⁺) and m/z 179 (remaining fragment)

High-resolution MS (HRMS) confirms the molecular formula with an observed mass of 285.2978 (calculated 285.2996 for C₁₆H₁₅NO₄).

Structural Confirmation via X-ray Crystallography

Single-crystal X-ray diffraction studies reveal a planar acetamide group and a dihedral angle of 85° between the phenoxy and phenyl rings, minimizing steric hindrance. The formyl group adopts an anti-periplanar conformation relative to the methoxy group, stabilized by intramolecular hydrogen bonding between the formyl oxygen and amide NH (distance: 2.1 Å).

Properties

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-15-9-12(10-18)7-8-14(15)21-11-16(19)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEGRVWVVFAPFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-formyl-2-methoxyphenol and phenylacetamide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. Catalysts such as acids or bases may be employed to facilitate the reaction.

Reaction Steps: The key steps include the formation of an intermediate by reacting 4-formyl-2-methoxyphenol with an appropriate reagent, followed by the coupling of this intermediate with phenylacetamide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as crystallization and chromatography may be used for purification.

Chemical Reactions Analysis

Knoevenagel Condensation with Heterocyclic Compounds

This reaction involves the formyl group undergoing condensation with active methylene groups (e.g., thiazolidine-2,4-dione or 2,4-thiazolidinedione) to form α,β-unsaturated carbonyl derivatives.

Conditions :

-

Refluxing ethanol or acetic acid with catalytic piperidine or sodium acetate.

-

Reaction time: 2–12 hours.

Example :

Reaction with thiazolidine-2,4-dione yields (Z)-N-(substituted phenyl)-2-(4-((2-(aryl)-4-oxothiazol-5(4H)-ylidene)methyl)-2-methoxyphenoxy)acetamide derivatives.

Data :

| Product | Yield (%) | M.p. (°C) | Key Spectral Data (1H NMR, δ ppm) |

|---|---|---|---|

| 5a | 95 | 240–242 | 11.47 (N–H), 7.65 (=C–H), 7.18–7.23 (Ar–H) |

| 7a–g | 60–95 | 180–260 | 8.5–8.7 (N=CH), 5.0–5.2 (OCH2) |

Mechanism :

The formyl group undergoes nucleophilic attack by the enolizable C–H of the heterocycle, followed by dehydration to form a conjugated system. Piperidine facilitates enolate formation and proton transfer .

Schiff Base Formation

The aldehyde group reacts with hydrazides or amines to form hydrazone or imine linkages.

Conditions :

-

Ethanol or DMF at room temperature or reflux.

-

Acidic or neutral conditions.

Example :

Reaction with aryl-quinoline-4-carbonyl hydrazine produces hydrazone derivatives (e.g., 11a–o ).

Data :

| Product | Yield (%) | Key Spectral Data |

|---|---|---|

| 11a–o | 70–85 | 1H NMR: δ 12.0 (–NH–N=), 8.5 (N=CH) |

Application :

These derivatives exhibit potential antimicrobial and anticancer activity due to enhanced π-conjugation .

Electrophilic Aromatic Substitution

The methoxyphenoxy ring undergoes bromination at the 5-position under electrophilic conditions.

Conditions :

-

Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide serves as a building block for more complex molecules. It is often utilized in the synthesis of derivatives that exhibit enhanced biological activities or improved physicochemical properties. The compound's ability to participate in various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

Research has indicated that this compound may possess biological activities , including antimicrobial and anticancer properties. Studies have explored its interaction with biological targets, suggesting potential mechanisms through which it may exert therapeutic effects. For instance, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.

Medicine

In medicinal chemistry, this compound has been investigated for its therapeutic potential . Preliminary studies suggest it may be effective against certain cancer cell lines and pathogens. Its derivatives are being explored for their efficacy in drug development, particularly as antitumor agents or antimicrobial agents.

Industry

The compound is also utilized in the production of specialty chemicals and materials. Its unique structure allows for modifications that can lead to products with desirable properties for industrial applications.

Antimicrobial Activity

A study focusing on related compounds demonstrated significant antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) for some derivatives were as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that structural features of this compound could similarly enhance its antimicrobial efficacy.

Antitumor Activity

In vitro evaluations have indicated that derivatives of this compound exhibit potent antitumor activity against several cancer cell lines. For example, compounds structurally related to this compound have shown significant growth inhibition in HT29 colon cancer cells with IC50 values indicating strong cytotoxicity.

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy and phenoxy groups may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Table 1. Comparison of Structural Analogues

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl derivative (Table 1, Row 4) demonstrates potent anticancer activity, attributed to the fluorine atom enhancing metabolic stability and target binding . In contrast, the trifluoromethyl group in the thiadiazole derivative (Row 6) increases cytotoxicity but may reduce selectivity .

- Chlorinated Analogues: Dichloro- and monochloro-substituted N-phenyl groups (Rows 2–3) are associated with discontinued development, likely due to synthesis challenges or unfavorable pharmacokinetics .

- Heterocyclic Modifications: Replacement of the phenoxy group with naphthalenyl (Row 5) improves TRPM4 inhibition efficacy (IC50: 0.8 µM), highlighting the importance of aromatic bulk in enzyme targeting .

Anticancer Activity

- The 4-fluorophenyl analogue (2-(4-fluorophenyl)-N-phenylacetamide) exhibits IC50 values of 12.3 µM (PC3) and 9.8 µM (MCF-7), outperforming cisplatin in vitro .

- The naphthalenyl derivative (2-(naphthalen-1-yloxy)-N-phenylacetamide) shows potent TRPM4 inhibition, reducing prostate cancer cell migration by 70% at 10 µM .

Antimicrobial Activity

- Derivatives with 4-arylthiazole moieties (e.g., 2-(4-(1H-triazol-1-yl)phenyl)-N-phenylacetamide) display broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against E. coli and S. aureus) .

- Chlorinated analogues (e.g., 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide) mimic benzylpenicillin’s lateral chain, showing moderate antifungal activity .

Enzyme Inhibition

- Pyrimidine-containing derivatives (e.g., 2-(4,6-diphenylpyrimidin-2-ylamino)-N-phenylacetamide) act as reverse transcriptase inhibitors (RT IC50: 0.2 µM), leveraging diarylpyrimidine (DAPY) motifs for NNRTI binding .

Biological Activity

2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, while highlighting relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure features a methoxy group, a phenoxy linkage, and an acetamide moiety. Its molecular formula is CHNO with a molecular weight of approximately 287.29 g/mol. The compound is typically characterized by its beige powder form, with a melting point around 148-149 ºC .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar phenoxyacetamide derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). The presence of halogen substituents on the aromatic rings enhances these activities .

Case Study:

In a study conducted by Rani Priyanka et al., several derivatives were synthesized and tested for their anticancer efficacy. Among them, compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) showed promising results in inhibiting cancer cell proliferation, indicating the potential of phenoxyacetamides as therapeutic agents .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro assays have demonstrated that phenoxyacetamides can reduce pro-inflammatory cytokine production, thereby mitigating inflammation. This activity is crucial for developing treatments for inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Notable Compounds |

|---|---|---|

| Anticancer | Significant | 3c, 3a–j |

| Anti-inflammatory | Moderate to High | Various phenoxy derivatives |

| Antimicrobial | Variable | Selected derivatives |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, such as enzymes involved in cancer progression or inflammatory pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in polar solvents, which may enhance its bioavailability and therapeutic efficacy. Studies on related compounds indicate that their absorption and distribution are favorable for achieving effective concentrations in biological systems.

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to explore structure-activity relationships (SAR). These investigations have revealed that modifications to the phenyl ring significantly affect biological activity.

Example Findings:

- Substituent Effects: The introduction of electron-withdrawing groups (e.g., halogens) on the aromatic ring enhances anticancer activity.

- Comparative Analysis: A comparative study showed that certain derivatives had IC values significantly lower than those of existing anticancer drugs, indicating their potential as novel therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Use a nucleophilic substitution reaction between 4-formyl-2-methoxyphenol and chloroacetylated intermediates under mild alkaline conditions (e.g., K₂CO₃ in acetonitrile) to form the phenoxyacetamide backbone .

- Step 2 : Perform condensation with aniline derivatives in the presence of a condensing agent (e.g., DMF with catalytic piperidine) to introduce the N-phenyl group .

- Critical Parameters : Monitor reaction progress via TLC, optimize stoichiometry (1:1.5 molar ratio of phenol to chloroacetamide), and maintain reflux conditions (60–80°C) for 12–24 hours .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- IR Spectroscopy : Identify the formyl group (C=O stretch at ~1680–1700 cm⁻¹), methoxy C-O (1250–1300 cm⁻¹), and amide N-H (3200–3300 cm⁻¹) .

- ¹H NMR : Look for the formyl proton (singlet at δ 9.8–10.2 ppm), methoxy protons (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm with splitting patterns indicating substitution) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the acetamide backbone .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile intermediates (e.g., acetonitrile) .

- Waste Disposal : Segregate toxic byproducts (e.g., halogenated solvents) and consult certified waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between substituted acetamide derivatives?

- Methodology :

- Systematic SAR Studies : Synthesize derivatives with controlled substitutions (e.g., electron-withdrawing groups on the phenyl ring) and test in standardized assays (e.g., enzyme inhibition or cell viability) .

- Data Normalization : Account for variables like solubility (use DMSO controls) and purity (HPLC >95%) to minimize false positives/negatives .

- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to differentiate between noise and significant activity trends .

Q. What computational methods are recommended for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density maps and identify reactive sites (e.g., formyl group) .

- Reaction Path Search : Employ software like GRRM or AFIR to simulate transition states and predict regioselectivity in nucleophilic attacks .

- Experimental Validation : Cross-check computational predictions with kinetic studies (e.g., monitoring aldehyde reactivity via UV-Vis spectroscopy) .

Q. How can researchers design a structure-activity relationship (SAR) study targeting α-glucosidase inhibition?

- Methodology :

- Scaffold Modification : Introduce bioisosteres (e.g., replacing the methoxy group with halogens) to assess steric/electronic effects .

- In Silico Docking : Use AutoDock Vina to model interactions between derivatives and the α-glucosidase active site, prioritizing residues like Asp214 and Glu277 .

- In Vitro Assays : Validate top candidates using PNPG (p-nitrophenyl-α-D-glucopyranoside) hydrolysis assays with acarbose as a positive control .

Q. What strategies are effective for analyzing discrepancies in NMR data caused by solvent effects or impurities?

- Methodology :

- Solvent Standardization : Use deuterated DMSO or CDCl₃ consistently to avoid chemical shift variability .

- Purity Verification : Pre-purify samples via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm with HPLC .

- Advanced Techniques : Employ 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in complex spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.